![molecular formula C21H20N2O6S2 B2918346 4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1115871-63-0](/img/structure/B2918346.png)

4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

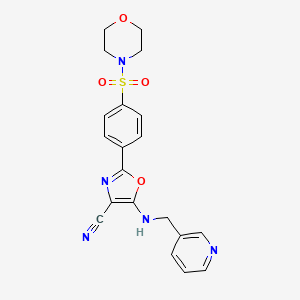

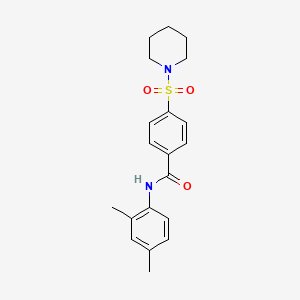

The compound “4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule that contains several functional groups. It has a pyrido[2,3-b]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a benzyl group, a phenoxyacetyl group, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[2,3-b]pyrazine core would contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have different solubility properties depending on the solvent used .Applications De Recherche Scientifique

Orthogonal Protection Strategy for Piperazines Synthesis

An orthogonal protection strategy has been developed for the synthesis of 2-substituted piperazines, which are essential in pharmaceutical chemistry. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, serving as orthogonally protected piperazines, allow for the preparation of a variety of 2-substituted piperazines. These compounds provide convenient scaffolds for preparing 2-benzyl- and 2-phenethylpiperazines, highlighting their utility in synthesizing complex piperazine derivatives for potential drug discovery efforts (Clark & Elbaum, 2007).

Functional Planar Blatter Radicals

The development of functional 2-phenyl-3H-[1,2,4]triazino[5,6,1-kl]phenoxazin-3-yl (planar Blatter) radicals showcases the innovative synthesis of complex molecules for potential applications in materials science and molecular electronics. These compounds, characterized by various spectroscopic and electrochemical methods, exhibit remarkable structural diversity and potential for further functionalization, suggesting their usefulness in designing new materials with specific electronic properties (Bartos et al., 2019).

G Protein-Biased Dopaminergics

Research on G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure has unveiled a series of high-affinity dopamine receptor partial agonists. These compounds demonstrate a promising concept in neuropsychopharmacology, showing preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This highlights the compound's potential as novel therapeutics for psychiatric disorders, emphasizing the significance of the pyrazolo[1,5-a]pyridine heterocyclic appendage in drug design (Möller et al., 2017).

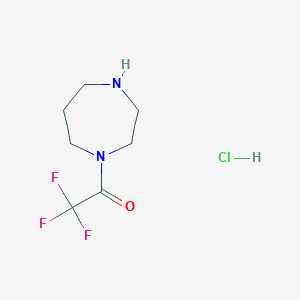

Antiarrhythmic Activity of Piperazine Derivatives

Piperazine derivatives have been studied for their antiarrhythmic properties. The synthesis and evaluation of a series of 2-[(2-hydroxy-2-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines demonstrated their potential in developing new antiarrhythmic drugs. This research underscores the importance of structural modifications in piperazine derivatives to enhance their pharmacological profile (Likhosherstov et al., 2003).

Synthesis of Benzamide-Based Antivirals

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles has been explored for antiviral applications. These compounds showed significant antiviral activities against the H5N1 subtype of the influenza A virus, demonstrating the chemical versatility and therapeutic potential of benzamide-based heterocycles in addressing viral infections (Hebishy et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S2/c1-23(31(25,26)16-6-4-15(27-2)5-7-16)17-9-10-30-20(17)21(24)22-12-14-3-8-18-19(11-14)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPIIJWDPYETTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)

![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)

![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)

![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)